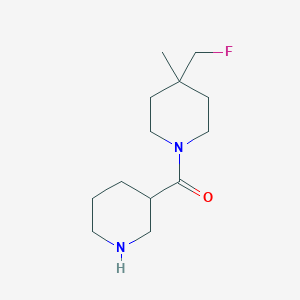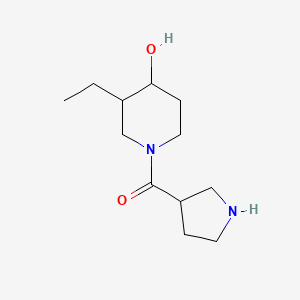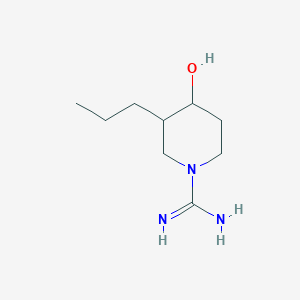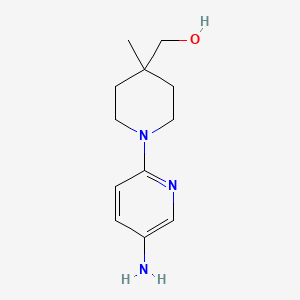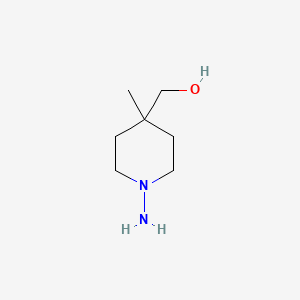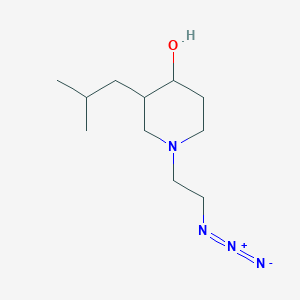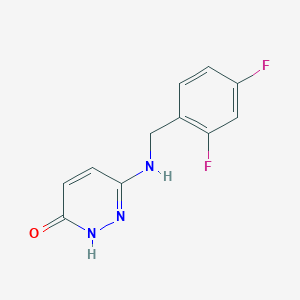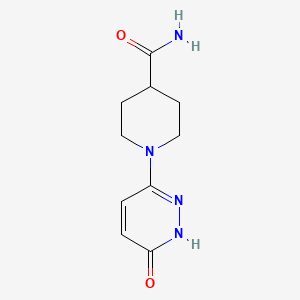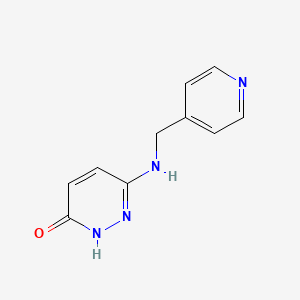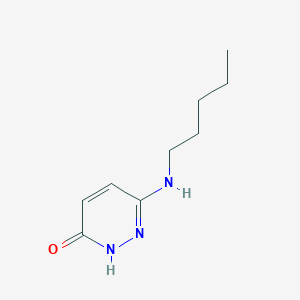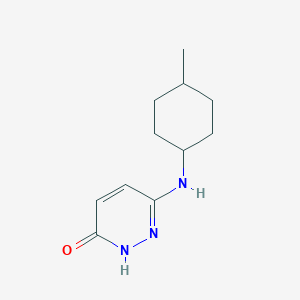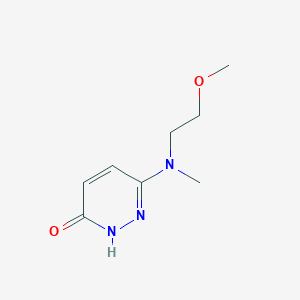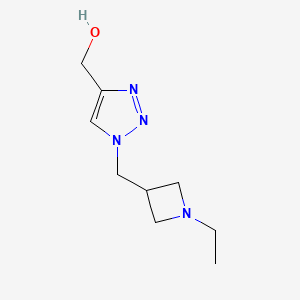
(1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
“(1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C6H14ClNO . It is also known as (1-ethylazetidin-3-yl)methanol hydrochloride . The compound is stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c1-2-7-3-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H . This indicates that the compound contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 151.64 . It is an oil at room temperature .Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives, including the class to which “(1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” belongs, have garnered attention for their diverse biological activities. These compounds have been explored for their potential in developing new drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The synthesis and biological evaluation of triazole derivatives are crucial for addressing emerging diseases and combating drug-resistant bacteria and viruses (Ferreira et al., 2013). The preparation of these derivatives is aligned with green chemistry principles, aiming for energy savings and sustainability.
Antibacterial Activity Against Staphylococcus aureus
Specific triazole derivatives, particularly 1,2,3-triazole and 1,2,4-triazole-containing hybrids, have shown promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. These compounds inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, offering a potential pathway for developing new antibacterial agents (Li & Zhang, 2021).
Energy Transport Systems
In the context of energy conservation and global environment protection, the synthesis and decomposition reactions of methanol, including derivatives of triazoles, have been studied for their potential in thermal energy transport systems. These systems aim to recover wasted or unused discharged heat from industrial sources, showcasing the application of triazole derivatives in sustainable energy technologies (Liu et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
[1-[(1-ethylazetidin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6,8,14H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVLAUJQCOWIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


